An In-depth Technical Guide to PF-06761281: A Potent and Selective SLC13A5 Inhibitor
An In-depth Technical Guide to PF-06761281: A Potent and Selective SLC13A5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06761281 is a potent, orally active, and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] SLC13A5 is a key transporter responsible for the uptake of extracellular citrate into cells, particularly in the liver and brain. By inhibiting this transporter, PF-06761281 modulates intracellular citrate levels, which are crucial for various metabolic pathways, including glycolysis, de novo lipogenesis, and the tricarboxylic acid (TCA) cycle. This document provides a comprehensive technical overview of PF-06761281, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Citrate is a central node in cellular metabolism, linking carbohydrate and lipid metabolism. The transport of citrate across the plasma membrane is primarily mediated by SLC13A5. Dysregulation of citrate transport has been implicated in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][3] Inhibition of SLC13A5 presents a promising therapeutic strategy for these conditions. PF-06761281 emerged from an optimization program of a dicarboxylic acid series, building upon an earlier compound, PF-06649298.[1] This guide serves as a technical resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of PF-06761281.
Mechanism of Action
PF-06761281 is an allosteric, state-dependent inhibitor of SLC13A5.[4] Its inhibitory potency is influenced by the concentration of the natural substrate, citrate.[4] Unlike competitive inhibitors that bind to the active site, PF-06761281 is thought to bind to an allosteric site on the transporter, stabilizing it in a conformation that is less favorable for citrate transport.[4] This state-dependent inhibition is a nuanced mechanism that suggests the compound's efficacy may be modulated by the metabolic state of the target tissue.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of PF-06761281 from various preclinical studies.
Table 1: In Vitro Inhibitory Potency (IC50) of PF-06761281 [2][5]
| Target | Cell Line/System | IC50 (µM) |
| Human SLC13A5 (NaCT) | HEK293 cells | 0.51 |
| Human SLC13A2 (NaDC1) | HEK293 cells | 13.2 |
| Human SLC13A3 (NaDC3) | HEK293 cells | 14.1 |
| Rat Hepatocytes | Primary culture | 0.12 |
| Mouse Hepatocytes | Primary culture | 0.21 |
| Human Hepatocytes | Primary culture | 0.74 |
Table 2: In Vivo Pharmacodynamic Effects of PF-06761281 [4][6]
| Animal Model | Dosing | Key Findings |
| Mice | Not specified | Dose-dependent inhibition of [14C]citrate uptake in liver and kidney. |
| Mice | Not specified | Modest reductions in fasting plasma glucose concentrations. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of PF-06761281 are provided below.
[14C]-Citrate Uptake Assay
This protocol describes the measurement of citrate uptake in cells expressing SLC13A5.
Materials:
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HEK293 cells stably expressing human SLC13A5 (HEK-hSLC13A5)
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Poly-D-lysine coated 96-well plates
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Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
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Hanks' Balanced Salt Solution (HBSS)
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[14C]-Citrate
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PF-06761281
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Scintillation fluid
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Microplate scintillation counter
Procedure:
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Cell Culture: Seed HEK-hSLC13A5 cells in poly-D-lysine coated 96-well plates at a density of 50,000 cells per well and culture overnight at 37°C in a 5% CO2 incubator.
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Compound Incubation: On the day of the assay, aspirate the culture medium and wash the cells once with HBSS. Add HBSS containing various concentrations of PF-06761281 or vehicle control to the wells. Incubate for 15 minutes at 37°C.
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Citrate Uptake: To initiate the uptake, add HBSS containing a final concentration of 10 µM [14C]-citrate to each well. Incubate for 10 minutes at 37°C.
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Termination of Uptake: Aspirate the radioactive solution and wash the cells three times with ice-cold HBSS to stop the uptake.
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Cell Lysis and Measurement: Lyse the cells by adding a suitable lysis buffer. Transfer the cell lysate to scintillation vials containing scintillation fluid.
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Data Analysis: Measure the radioactivity using a microplate scintillation counter. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Membrane Potential Assay
While specific protocols for membrane potential assays with PF-06761281 are not publicly available, a general procedure using a fluorescent membrane potential-sensitive dye can be employed to assess the electrogenic nature of SLC13A5 and its inhibition.
General Procedure:
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Cell Preparation: Plate HEK-hSLC13A5 cells in a black, clear-bottom 96-well plate and culture overnight.
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Dye Loading: Wash the cells with a suitable assay buffer and then incubate with a membrane potential-sensitive fluorescent dye (e.g., a fluoresent voltage-sensitive dye) according to the manufacturer's instructions.
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Baseline Measurement: Measure the baseline fluorescence using a plate reader.
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Compound Addition: Add PF-06761281 at various concentrations to the wells.
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Signal Detection: Measure the change in fluorescence over time. Inhibition of the electrogenic transport of citrate by PF-06761281 would be expected to cause a change in membrane potential, which is detected as a change in fluorescence.
Electrophysiology Assay
Detailed electrophysiology protocols for PF-06761281 are not publicly available. However, a two-electrode voltage clamp (TEVC) technique in Xenopus oocytes expressing SLC13A5 is a standard method to directly measure the transporter-mediated currents.
General Procedure:
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Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding human SLC13A5.
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Electrophysiological Recording: After 2-5 days of expression, place an oocyte in a recording chamber and perfuse with a standard recording solution. Impale the oocyte with two microelectrodes for voltage clamping and current recording.
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Substrate and Inhibitor Application: Apply citrate to the oocyte to induce an inward current, which is a direct measure of transporter activity. To test the effect of PF-06761281, co-apply the compound with citrate or pre-apply it before the citrate application.
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Data Analysis: Measure the amplitude of the citrate-induced current in the presence and absence of PF-06761281 to determine the extent of inhibition.
In Vivo Studies in Diet-Induced Obesity Models
While specific, detailed protocols for in vivo studies with PF-06761281 are not fully described in the available literature, a general design for assessing its efficacy in a diet-induced obesity (DIO) mouse model can be outlined.
General Procedure:
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Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis.
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Compound Administration: Administer PF-06761281 orally (e.g., via gavage) once or twice daily for a specified period (e.g., 4-8 weeks). A vehicle-treated group serves as the control.
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Metabolic Phenotyping: Monitor key metabolic parameters throughout the study, including:
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Body weight and food intake.
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Fasting blood glucose and insulin levels.
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Glucose tolerance test (GTT) and insulin tolerance test (ITT).
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Plasma lipid profiles (triglycerides, cholesterol).
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Terminal Endpoints: At the end of the study, collect tissues for further analysis, such as:
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Liver weight and histology (H&E and Oil Red O staining) to assess steatosis.
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Gene expression analysis of key metabolic genes in the liver.
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Measurement of tissue citrate and lipid content.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the SLC13A5 signaling pathway and a general experimental workflow for evaluating SLC13A5 inhibitors.
Caption: SLC13A5 signaling pathway in a hepatocyte.
Caption: General experimental workflow for SLC13A5 inhibitor development.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. PF-06761281 | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
